Clc1nc(-c2ccccc2)c3cc(Br)ccc3n1
and the InChI 1S/C14H8BrClN2/c15-10-6-7-12-11(8-10)13(18-14(16)17-12)9-4-2-1-3-5-9/h1-8H
. The IUPAC name is 6-bromo-2-chloro-4-phenylquinazoline .
6-Bromo-2-chloro-4-phenylquinazoline is a synthetic organic compound belonging to the quinazoline family, which is known for its diverse biological activities. This compound features a bromine atom at the sixth position, a chlorine atom at the second position, and a phenyl group at the fourth position of the quinazoline ring. Quinazolines are often explored in medicinal chemistry due to their potential therapeutic applications, particularly in oncology and neurology.
The compound can be synthesized through various chemical methods, often starting from simpler precursors. It has been studied for its potential biological activities and its role as a building block in the synthesis of more complex molecules.
6-Bromo-2-chloro-4-phenylquinazoline can be classified as:
The synthesis of 6-Bromo-2-chloro-4-phenylquinazoline typically involves multi-step organic reactions. Common synthetic routes include:
The reaction conditions, including temperature, solvents, and catalysts, are optimized to achieve high yields and purity. For instance, the chlorination step may involve heating under reflux conditions to facilitate the reaction between the quinazoline derivative and thionyl chloride.
The molecular formula of 6-Bromo-2-chloro-4-phenylquinazoline is , with a molecular weight of approximately 309.57 g/mol. The structural representation includes:
The InChI string for this compound is:
This data provides insight into the compound's connectivity and stereochemistry.
6-Bromo-2-chloro-4-phenylquinazoline can undergo various chemical transformations:
Common reagents used in these reactions include:
The mechanism of action for 6-Bromo-2-chloro-4-phenylquinazoline involves its interaction with specific molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, potentially leading to therapeutic effects like:
Data from studies indicate that compounds with similar structures exhibit antiproliferative activity against various cancer cell lines.
Key chemical properties include:
Relevant data from studies indicate that modifications to the quinazoline core can significantly affect solubility and reactivity.
6-Bromo-2-chloro-4-phenylquinazoline has several scientific uses:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2